molecular formula C13H7ClFNO B1422166 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol CAS No. 1261960-99-9

3-Chloro-5-(3-cyano-2-fluorophenyl)phenol

Cat. No. B1422166
CAS RN: 1261960-99-9
M. Wt: 247.65 g/mol
InChI Key: YNAZOQWGNKHNEE-UHFFFAOYSA-N
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Description

“3-Chloro-5-(3-cyano-2-fluorophenyl)phenol” is a chemical compound with the CAS Number: 1261960-99-9. It has a molecular weight of 247.66 . The IUPAC name for this compound is 3’-chloro-2-fluoro-5’-hydroxy [1,1’-biphenyl]-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C13H7ClFNO . The InChI code for this compound is 1S/C13H7ClFNO/c14-10-4-9 (5-11 (17)6-10)12-3-1-2-8 (7-16)13 (12)15/h1-6,17H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 247.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Biological and Pharmacological Effects

3-Chloro-5-(3-cyano-2-fluorophenyl)phenol and related compounds have attracted attention due to their potential biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic compound with structural similarity, is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's also recognized for its role in modulating lipid metabolism and glucose, potentially benefiting conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These promising biological activities suggest the potential of structurally similar compounds like this compound in various therapeutic applications (Naveed et al., 2018).

Synthesis and Copolymerization

In the realm of materials science, derivatives of this compound have been synthesized and copolymerized with styrene, showcasing their potential in creating novel materials. These compounds were prepared through Knoevenagel condensation and characterized by various analytical techniques. The resulting copolymers, analyzed by spectroscopy and thermal analysis, displayed decomposition in nitrogen in a two-step process, indicating their thermal properties and potential applications in material science (Savittieri et al., 2022).

Chiral Synthesis Applications

The compound is also used in chiral synthesis. For example, (S)-3-chloro-1-phenyl-1-propanol, a structurally related compound, serves as a chiral intermediate in the synthesis of antidepressant drugs. This underscores the significance of this compound and its derivatives in the pharmaceutical industry, specifically in the synthesis of chirally pure compounds, which are crucial for creating effective and safe pharmaceutical agents (Choi et al., 2010).

Catalytic Applications

Compounds structurally similar to this compound have been utilized as catalysts in chemical reactions. Tetranuclear copper(ii)-Schiff-base complexes, involving related phenolic compounds, have shown efficacy as catalysts in the oxidation of hydrocarbons, a process of significant industrial relevance. These complexes have been found to actively catalyze the oxidation of cyclohexane and toluene, indicating the potential catalytic utility of related compounds in industrial chemical processes (Roy & Manassero, 2010).

Biochemical Analysis

Biochemical Properties

3-Chloro-5-(3-cyano-2-fluorophenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules .

properties

IUPAC Name

3-(3-chloro-5-hydroxyphenyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-10-4-9(5-11(17)6-10)12-3-1-2-8(7-16)13(12)15/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAZOQWGNKHNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685953
Record name 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-99-9
Record name 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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